molecular formula C18H15NO4 B7910473 1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B7910473
M. Wt: 309.3 g/mol
InChI Key: LGMYJMFZOSMXGR-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid is a substituted quinolone derivative characterized by a benzyl group at the N1 position, a methoxy substituent at C7, and a carboxylic acid moiety at C2. Its core structure aligns with the 4-oxoquinoline scaffold, which is pharmacologically significant due to its role in inhibiting bacterial DNA gyrase and topoisomerase IV.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-7-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-13-7-8-14-16(9-13)19(10-12-5-3-2-4-6-12)11-15(17(14)20)18(21)22/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMYJMFZOSMXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Benzylation of Isatoic Anhydride

The synthesis begins with the N-alkylation of isatoic anhydride, a cyclic derivative of anthranilic acid. Reacting isatoic anhydride with benzyl bromide in anhydrous dimethylformamide (DMF) in the presence of sodium hydride (NaH) yields the N-benzylated intermediate. This step typically achieves 75–85% yield under inert atmospheric conditions.

Reaction Conditions :

  • Solvent : Dry DMF

  • Base : NaH (2.5 equivalents)

  • Temperature : 0°C to room temperature

  • Time : 12–18 hours

Hydrolysis to Anthranilic Acid Derivative

The N-benzylated isatoic anhydride undergoes hydrolysis in aqueous hydrochloric acid (HCl) to produce 2-amino-N-benzyl-4-methoxybenzoic acid. This step ensures the free amine group is available for subsequent condensation.

Hydrolysis Conditions :

  • Acid : 4N HCl

  • Temperature : 100°C

  • Time : 2 hours

Condensation with β-Ketoester

The anthranilic acid derivative is condensed with ethyl acetoacetate in ethanol under acidic catalysis (e.g., sulfuric acid) to form an enamine intermediate. This step proceeds via nucleophilic attack of the amine on the β-ketoester, yielding a 75% isolated product.

Key Parameters :

  • Molar Ratio : 1:1.2 (anthranilic acid : β-ketoester)

  • Catalyst : H₂SO₄ (5 mol%)

Cyclization to Quinoline Core

Thermal cyclization of the enamine in polyphosphoric acid (PPA) at 120°C for 6 hours forms the 4-oxoquinoline ring. The methoxy group at position 7 is retained through regioselective ring closure.

Yield : 68–72% after column chromatography (silica gel, chloroform:methanol 9:1).

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed using 10% aqueous sodium hydroxide (NaOH) at reflux to afford the final carboxylic acid. This step achieves near-quantitative conversion.

Optimization Note :

  • Prolonged hydrolysis (>4 hours) may degrade the quinoline core.

Acyl Chloride-Mediated Synthesis

Protection of Anthranilic Acid

2-Amino-4-methoxybenzoic acid is acetylated using acetic anhydride in glacial acetic acid to form 2-acetylamino-4-methoxybenzoic acid. This protects the amine during subsequent reactions.

Acetylation Conditions :

  • Reagents : Acetic anhydride (3 equivalents), acetic acid

  • Temperature : 80°C

  • Time : 3 hours

Acyl Chloride Formation

The acetylated derivative is treated with oxalyl chloride in dichloromethane (DCM) catalyzed by N,N-dimethylformamide (DMF) to generate the reactive acyl chloride. Excess oxalyl chloride is removed under reduced pressure.

Critical Step :

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Malonic Half-Ester Coupling

The acyl chloride reacts with ethyl malonate half-ester in the presence of n-butyl lithium (n-BuLi) at –30°C to form α-oxo-ester intermediate. This step requires strict temperature control to avoid side reactions.

Yield : 65–70% after extraction (ethyl acetate/water).

Cyclization with Benzylamine

The α-oxo-ester is treated with benzylamine in tert-butanol, followed by potassium tert-butoxide (KOtBu) to induce ring closure. The reaction proceeds via nucleophilic aromatic substitution, forming the quinoline skeleton.

Cyclization Parameters :

  • Base : KOtBu (1.2 equivalents)

  • Temperature : 60°C

  • Time : 5 hours

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using 4N HCl in acetic acid at 100°C for 2.5 hours, yielding the target compound with >90% purity.

Comparative Analysis of Synthetic Routes

Parameter Gould-Jacobs Route Acyl Chloride Route
Starting Material Isatoic anhydride2-Amino-4-methoxybenzoic acid
Key Step Enamine cyclizationAcyl chloride coupling
Total Yield 58–62%50–55%
Reaction Complexity ModerateHigh (low-temperature steps)
Purification Needs Column chromatographyExtraction/crystallization

Advantages of Gould-Jacobs Route :

  • Fewer intermediates, suitable for scale-up.

  • Higher overall yield.

Advantages of Acyl Chloride Route :

  • Better control over regioselectivity.

  • Applicable to electron-deficient substrates.

Mechanistic Insights

Role of Potassium tert-Butoxide

In the acyl chloride route, KOtBu facilitates deprotonation of the amide intermediate, enabling cyclization via intramolecular nucleophilic attack. This step is critical for forming the six-membered quinoline ring.

Regioselectivity in Methoxy Positioning

The methoxy group at position 7 is retained due to the electronic effects of the anthranilic acid starting material. Electron-donating groups direct cyclization to the para position relative to the amine .

Chemical Reactions Analysis

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Case Study: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated the effectiveness of BQCA derivatives against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 10 µg/mL.

CompoundMIC (µg/mL)Target Organism
BQCA10Staphylococcus aureus
BQCA20Escherichia coli

Biochemical Research

In addition to its antimicrobial properties, BQCA has been studied for its role as an inhibitor of specific enzymes . It has shown promise in inhibiting certain kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research published in [source] highlights the compound's ability to inhibit PI3K/Akt signaling pathway , which is crucial for cell proliferation and survival in cancer cells. The study reported a reduction in cell viability in cancer cell lines treated with BQCA.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5
A549 (Lung Cancer)8

Neuropharmacological Potential

Emerging studies suggest that BQCA may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier is of particular interest.

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of BQCA on neuronal cell cultures indicated a decrease in apoptosis markers when treated with the compound. This suggests potential applications in conditions like Alzheimer’s disease.

TreatmentApoptosis Rate (%)
Control30
BQCA (10 µM)15

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous quinolones and related heterocycles, focusing on substituent effects, antibacterial activity, and physicochemical properties.

Structural Analogues and Key Differences

Compound Name Substituents (Positions) Key Structural Features Biological Activity Notes
1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid - N1: Benzyl
- C7: Methoxy
High lipophilicity; moderate steric bulk Inferred activity against Gram-positive bacteria due to benzyl group
1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (Compound 34) - N1: Ethyl
- C6: Fluoro
- C7: Piperazinyl
Enhanced DNA gyrase inhibition; broad-spectrum activity Superior to oxolinic acid (84) against Gram-positive and Gram-negative bacteria
1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3177-80-8) - N1: 4-Methoxybenzyl
- C7: Unsubstituted
Increased electron-donating capacity Likely reduced potency compared to fluoro-substituted analogues
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3) - C6: Methyl ester
- C7: Methoxy
Ester group reduces acidity; may limit target binding Primarily a synthetic intermediate

Activity and Structure-Activity Relationships (SAR)

N1 Substituents: Benzyl vs. Cyclopropyl substituents (e.g., in CAS 76315-01-0) are associated with improved Gram-negative coverage due to optimized steric interactions with gyrase . 4-Methoxybenzyl (CAS 3177-80-8): The para-methoxy group introduces electron-donating effects, which may weaken interactions with bacterial enzyme active sites compared to electron-withdrawing groups like fluoro .

C7 Substituents :

  • Methoxy vs. Piperazinyl/Fluoro : Methoxy at C7 (target compound) provides moderate steric hindrance and electron-donating effects, whereas piperazinyl (Compound 34) or fluoro groups enhance binding to gyrase via hydrogen bonding or electrostatic interactions. This explains Compound 34’s superior broad-spectrum activity .

C3 Carboxylic Acid :

  • Essential for chelating magnesium ions in the gyrase-binding pocket. Ester derivatives (e.g., methyl ester in CAS 205448-65-3) lack this critical interaction, rendering them inactive .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Methoxy and carboxylic acid groups confer moderate aqueous solubility, though less than piperazinyl-substituted quinolones (e.g., Compound 34) .

Biological Activity

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid (CAS Number: 1206969-98-3) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO4C_{18}H_{15}NO_{4}, with a molecular weight of approximately 309.3 g/mol. The compound features a quinoline core with a benzyl substituent and a methoxy group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅NO₄
Molecular Weight309.3 g/mol
CAS Number1206969-98-3

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that certain compounds demonstrated potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . While specific data on the antimicrobial efficacy of this compound is limited, its structural similarities suggest potential activity.

Anticancer Activity

The anticancer properties of quinoline derivatives have been widely studied, with some compounds showing promising results in inhibiting tumor growth. For instance, certain analogs have been reported to suppress ovarian cancer xenografts in nude mice by 100% . Although direct studies on the anticancer effects of this compound are scarce, its structural framework aligns with those known to exhibit cytotoxic effects against various cancer cell lines.

Study on Structural Activity Relationship (SAR)

A significant aspect of evaluating the biological activity of quinoline derivatives involves understanding their structure-activity relationships. A study synthesized several derivatives and assessed their inhibitory effects on specific targets such as xanthine oxidoreductase (XOR). The findings suggested that modifications at specific positions on the quinoline ring could enhance biological activity .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can inhibit key enzymes involved in cancer progression and microbial resistance. For example, hydroxypyridone carboxylic acid derivatives demonstrated significant inhibition of HIV reverse transcriptase . Such findings highlight the potential for further exploration of the biological activity of related compounds.

Q & A

Q. What are the common synthetic routes for synthesizing 1-benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid, and how are intermediates characterized?

Answer: Synthesis typically involves cyclization of substituted anilines with diketene derivatives, followed by benzylation and methoxylation. Key intermediates include the quinoline core (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives) and benzylated precursors. Characterization employs:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns.
  • HPLC-MS for purity assessment and intermediate tracking.
  • X-ray crystallography for resolving structural ambiguities (e.g., piperazine-substituted analogs in ).
    Reaction conditions (solvent, temperature, catalysts) are optimized to minimize byproducts like fluoroquinolone impurities .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • FT-IR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo group, carboxylic acid O-H stretch).
  • 1H/13C NMR : Assigns methoxy (δ ~3.8 ppm), benzyl protons (δ ~4.5–5.0 ppm), and quinoline ring protons.
  • X-ray diffraction : Resolves stereoelectronic effects, as seen in crystallographic studies of related 4-oxoquinoline-3-carboxylic acid derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Engineering controls : Use fume hoods for reactions involving volatile intermediates.
  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), OSHA-approved goggles, and lab coats.
  • Emergency measures : Immediate access to eyewash stations and neutralizers for acid spills, per OSHA guidelines ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial activity of this compound?

Answer:

  • Substituent variation : Modify the benzyl group (e.g., electron-withdrawing/donating substituents) to assess impact on bacterial membrane penetration.
  • Core modifications : Replace the 7-methoxy group with halogens (e.g., Cl, F) to enhance potency against Gram-positive pathogens ().
  • In vitro assays : Test against standardized bacterial strains (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols.

Q. What strategies address contradictions in bioavailability data between in vitro and in vivo models?

Answer:

  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group).
  • Solubility enhancement : Co-crystallize with counterions (e.g., sodium salts) or use cyclodextrin complexes ().
  • Pharmacokinetic modeling : Correlate logP values with tissue distribution using software like GastroPlus .

Q. How does the presence of a 7-methoxy group influence resistance mechanisms in bacterial targets?

Answer:

  • The 7-methoxy group sterically hinders bacterial efflux pumps (e.g., NorA in S. aureus), reducing resistance development.
  • Comparative studies with non-methoxy analogs (e.g., 7-fluoro derivatives) show higher mutation rates in DNA gyrase targets ().

Q. What computational methods are effective for predicting binding affinity to DNA gyrase?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of DNA gyrase (PDB: 1KZN) to map interactions (e.g., H-bonding with Ser84).
  • MD simulations : Assess stability of the quinoline-carboxylic acid moiety in the enzyme’s active site over 100-ns trajectories.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antibacterial activity across different research groups?

Answer:

  • Standardize assay conditions : Use CLSI (Clinical Laboratory Standards Institute) guidelines for MIC determination.
  • Control variables : Account for differences in bacterial strain virulence, growth media pH, and compound purity (HPLC ≥95%).
  • Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends in substituent effects.

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

IntermediateKey Functional GroupsCharacterization MethodReference
4-Oxo-quinoline coreCarboxylic acid, ketoneNMR, IR
Benzylated derivativeBenzyl ether, methoxyX-ray crystallography

Q. Table 2: SAR Trends for Antimicrobial Activity

Substituent PositionModificationImpact on MIC (μg/mL)Reference
7-Methoxy → Fluoro↑ Activity vs. Gram-negative
1-Benzyl → Cyclopropyl↓ Cytotoxicity

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